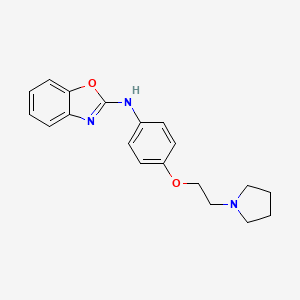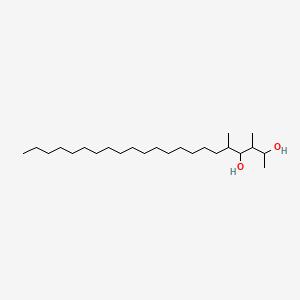
Benzenemethanol, a-methylene-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenemethanol, a-methylene-4-nitro-, can be synthesized through several methods. One common approach involves the nitration of benzyl alcohol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the para position.
Industrial Production Methods
In an industrial setting, the production of benzenemethanol, a-methylene-4-nitro-, may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, a-methylene-4-nitro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 4-aminobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Benzenemethanol, a-methylene-4-nitro-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzenemethanol, a-methylene-4-nitro-, involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylene group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Lacks the nitro and methylene groups, making it less reactive in certain chemical reactions.
4-Nitrobenzyl alcohol: Similar structure but lacks the methylene group, affecting its reactivity and applications.
4-Methyl-3-nitrobenzyl alcohol: Contains a methyl group instead of a methylene group, leading to different chemical properties.
Uniqueness
Benzenemethanol, a-methylene-4-nitro-, is unique due to the presence of both the nitro and methylene groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use.
Properties
CAS No. |
130190-71-5 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-(4-nitrophenyl)ethenol |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,10H,1H2 |
InChI Key |
PSRHMZYBUBSKKU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
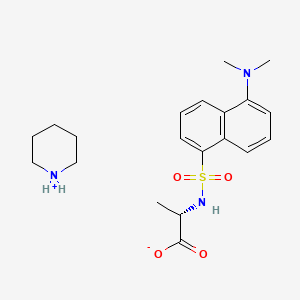


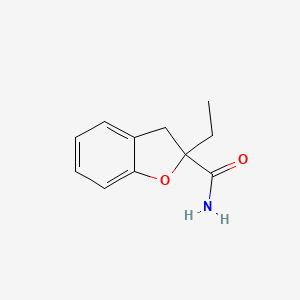
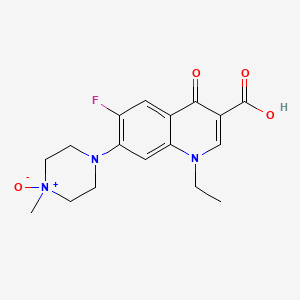


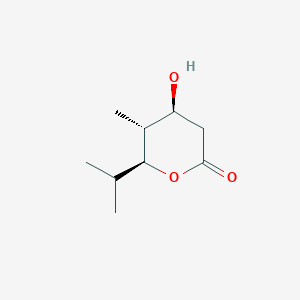

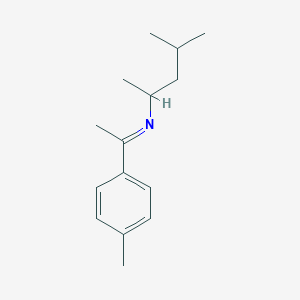
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
